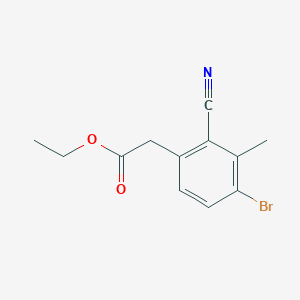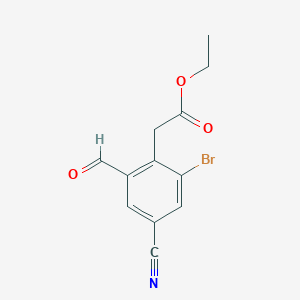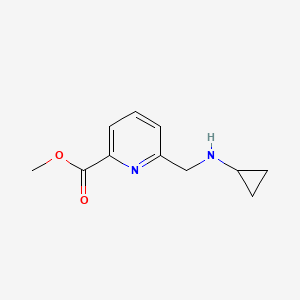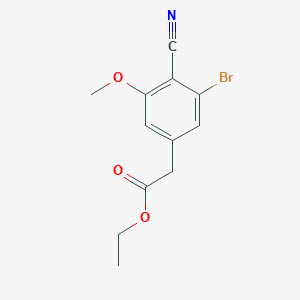![molecular formula C10H9KN2O2S2 B1414052 Acétate de potassium 2-(2-{[(thiophène-2-yl)méthyl]amino}-1,3-thiazol-4-yl) CAS No. 2059954-46-8](/img/structure/B1414052.png)
Acétate de potassium 2-(2-{[(thiophène-2-yl)méthyl]amino}-1,3-thiazol-4-yl)
Vue d'ensemble
Description
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C10H11KN2O2S2 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a thiophen-2-yl group, an amino group, and a thiazol-4-yl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications.Applications De Recherche Scientifique
Applications analgésiques et anti-inflammatoires
Les composés contenant des cycles thiazoliques ont montré des activités analgésiques et anti-inflammatoires significatives . Cela suggère que notre composé pourrait être développé en un médicament qui réduit la douleur et l'inflammation, offrant potentiellement une alternative aux analgésiques et aux anti-inflammatoires actuels avec moins d'effets secondaires.
Applications antimicrobiennes et antifongiques
Les dérivés du thiophène sont connus pour posséder des propriétés antimicrobiennes et antifongiques . Cela les rend précieux dans le développement de nouveaux traitements contre les infections bactériennes et fongiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante.
Applications antivirales et antirétrovirales
Les dérivés du thiazole ont été utilisés dans la synthèse de médicaments antiviraux et antirétroviraux . Le composé en question pourrait être exploré pour son efficacité contre diverses infections virales, y compris le VIH, offrant une nouvelle voie pour le développement de médicaments antiviraux.
Applications diurétiques
Certains dérivés du thiazole se sont avérés avoir des effets diurétiques, ce qui signifie qu'ils peuvent aider à éliminer l'excès d'eau de l'organisme . Cette application pourrait être particulièrement utile dans le traitement de conditions telles que l'hypertension et certains types d'œdème.
Applications neuroprotectrices
Le potentiel neuroprotecteur des dérivés du thiazole en fait des candidats pour le traitement des troubles neurologiques . La recherche sur le composé pourrait conduire à de nouveaux traitements pour des maladies telles que la maladie d'Alzheimer et la maladie de Parkinson, où la neuroprotection est un objectif thérapeutique clé.
Applications antitumorales et cytotoxiques
Les dérivés du thiazole ont montré des promesses dans les applications antitumorales et cytotoxiques, certains composés démontrant des effets puissants sur les lignées cellulaires cancéreuses . L'investigation du potentiel du composé en tant qu'agent antinéoplasique pourrait contribuer au développement de nouvelles thérapies contre le cancer.
Inhibition des kinases et applications anticancéreuses
Les dérivés du thiophène ont été rapportés pour inhiber les kinases, qui sont des enzymes qui jouent un rôle crucial dans les voies de signalisation des cellules cancéreuses . Cela suggère que le composé pourrait être utilisé dans des thérapies anticancéreuses ciblées, en particulier dans les cas où une activité de kinase spécifique est associée à la croissance tumorale et à la progression.
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that thiazole-based compounds, which include our compound of interest, have been found to interact withtopoisomerase II . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription, making it a common target for various therapeutic agents .
Mode of Action
This interaction can result in DNA double-strand breaks , leading to a G2 stop in the cell cycle and ultimately, cell death .
Biochemical Pathways
Given the potential interaction with topoisomerase ii and the resulting dna damage, it’s likely that the compound affects pathways related toDNA replication and repair , as well as cell cycle regulation .
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability and are often used in drug design due to their favorable pharmacokinetic properties .
Result of Action
Based on the potential mode of action, we can infer that the compound may lead toDNA damage and cell cycle arrest , ultimately resulting in cell death .
Analyse Biochimique
Biochemical Properties
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the compound may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate has been shown to affect various types of cells and cellular processes. In cancer cells, the compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This effect is mediated through the modulation of gene expression and the activation of caspases, which are enzymes involved in the execution of apoptosis . In addition, the compound can influence cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . For example, the thiazole ring can intercalate into the DNA double helix, disrupting the normal base pairing and inhibiting DNA replication and transcription . Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA unwinding and replication . These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with beneficial effects at low doses and toxic effects at high doses . These findings underscore the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is involved in several metabolic pathways. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function, determining its therapeutic potential .
Subcellular Localization
The subcellular localization of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the compound can be directed to the nucleus, where it can interact with DNA and influence gene expression . Similarly, it can be localized to the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for the compound’s biological activity and therapeutic potential .
Propriétés
IUPAC Name |
potassium;2-[2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2.K/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h1-3,6H,4-5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFXXWHMKBNOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC(=CS2)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
![Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1413987.png)


